molecular formula C13H9N3O3S2 B2956141 N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 325987-95-9

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2956141
CAS No.: 325987-95-9
M. Wt: 319.35
InChI Key: SHDKEVUEPAUFKS-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule incorporating a benzothiazole scaffold linked to a nitrothiophene carboxamide group. This molecular architecture is characteristic of compounds investigated for their potential antibacterial properties . The compound is designed to overcome a key mechanism of bacterial resistance. Research on closely related nitrothiophene carboxamides (NTCs) indicates they can be optimized to evade recognition and efflux by the AcrAB-TolC pump system in Gram-negative bacteria, a major contributor to multi-drug resistance . These compounds are hypothesized to act as prodrugs, requiring enzymatic activation within the bacterial cell by specific nitroreductases such as NfsA and NfsB to exert their bactericidal effect . The benzothiazole moiety is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological potential, which includes antimicrobial and anticancer activities, making it a valuable template in drug discovery . This product is intended for research purposes to further explore these mechanisms and applications. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S2/c1-7-3-2-4-8-11(7)14-13(21-8)15-12(17)9-5-6-10(20-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDKEVUEPAUFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 4-methyl-2-aminobenzothiazole with 5-nitrothiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted benzothiazoles or thiophenes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown potential as a biological probe. Its interactions with biomolecules can be studied to understand cellular processes and pathways.

Medicine: This compound has been investigated for its antitumor and antimicrobial properties. Its ability to inhibit the growth of cancer cells and bacteria makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group on the thiophene ring plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the inhibition of specific biochemical pathways.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of enzymes involved in cell proliferation and metabolism.

  • Receptors: Binding to receptors that regulate cellular signaling pathways.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a common scaffold with several derivatives, all synthesized via coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazole or benzothiazole amines. Key structural differences lie in the substituents on the aromatic rings:

Compound Name Core Structure Substituents on Heterocycle Molecular Formula Purity (%) Biological Activity (Where Reported)
Target Compound Benzothiazole 4-Methyl C₁₄H₁₀N₃O₃S₂ - Inferred antibacterial activity
Compound 9 () Thiazole 4-(4-Fluorophenyl), 5-Methyl C₁₅H₁₁FN₃O₃S₂ - Narrow-spectrum antibacterial
Compound 13 () Thiazole 3-Fluoro-4-methylphenyl C₁₇H₁₁FN₃O₃S₂ - Antibacterial
CBK277772 () Benzothiazole 6-Methyl C₁₄H₁₀N₃O₃S₂ - Ubiquitin-proteasome inhibition
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ 42 Not specified

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and nitro substituents enhance redox activity, critical for antibacterial mechanisms .
  • Biological Target Specificity : The 1,3-benzothiazole core in CBK277772 () shifts activity toward eukaryotic proteasome inhibition, unlike thiazole-based antibacterial analogs .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Ranges from ~350–450 g/mol, within Lipinski's rule limits.
  • logP : Increased lipophilicity in fluorinated or trifluoromethyl derivatives (e.g., : logP ~3.5) may enhance tissue penetration but reduce solubility .

Computational and Crystallographic Tools

Structural characterization of these compounds often employs:

  • SHELX and ORTEP-3 for crystallographic refinement and visualization .
  • Molecular Dynamics Simulations to study interactions with bacterial targets (referenced in ) .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzothiazole ring, a nitro group, and a thiophene ring. These functional groups contribute to its chemical reactivity and biological activity.

Compound Name Structure Features Unique Properties
This compoundContains benzothiazole and thiophene structuresExhibits potential antitumor and antimicrobial activities

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and metabolic pathways.
  • DNA Interaction : It can bind to DNA, interfering with replication and transcription processes.
  • Signaling Pathways Modulation : The compound may affect cellular signaling pathways that regulate growth and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

  • Case Study : A study evaluated the compound's cytotoxicity on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays. The results indicated high antitumor activity in 2D assays compared to 3D assays, suggesting its potential as a therapeutic agent against lung cancer .
Cell Line IC50 (μM) Assay Type
A5496.262D
HCC82720.463D
NCI-H3586.482D

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting their growth.

  • Research Findings : In a comparative study of similar benzothiazole derivatives, this compound was noted for its ability to inhibit bacterial growth effectively .

Toxicity Profile

While the compound shows potential therapeutic benefits, it is crucial to evaluate its toxicity profile. Preliminary studies indicate moderate cytotoxicity on healthy cell lines (e.g., MRC-5 lung fibroblasts), which raises concerns about dose-limiting toxicities in clinical applications .

Q & A

Basic: What are the recommended synthetic routes for N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via coupling reactions between 5-nitrothiophene-2-carboxylic acid and substituted benzothiazol-2-amine derivatives. A typical procedure involves:

  • Activating the carboxylic acid using 1-propanephosphonic acid cyclic anhydride (T3P) in DMF, followed by addition of triethylamine to facilitate coupling .
  • Reacting with 4-methyl-1,3-benzothiazol-2-amine under stirring, followed by purification via recrystallization or chromatography.
    Optimization Tips:
  • Use anhydrous DMF to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and reaction time .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at thiophene C5, methyl at benzothiazol C4) .
  • Mass Spectrometry (LC-MS):
    • Exact mass determination (e.g., [M+H]⁺ = 334.04) validates molecular formula (C₁₃H₉N₃O₃S₂) .
  • High-Resolution X-ray Crystallography:
    • Resolve bond angles and torsional strain using SHELX or SIR97 for refinement .

Advanced: How can computational modeling (DFT/MD) predict the compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions for target binding .
  • Molecular Dynamics (MD) Simulations:
    • Simulate docking with proteasome subunits (e.g., β5 subunit) to assess binding stability and hydrogen-bonding networks .
  • ADMET Predictions:
    • Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .

Advanced: What is the proposed mechanism of action for this compound in proteasome inhibition?

Methodological Answer:

  • Ubiquitin-Proteasome System (UPS) Inhibition:
    • The nitro group and benzothiazole ring confer electrophilic reactivity, enabling covalent modification of proteasome active sites (e.g., β5 subunit) .
  • Validation Assays:
    • Measure chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell-free systems .
    • Confirm cellular activity via Western blotting for polyubiquitinated protein accumulation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Identification:
    • Compare synthetic routes: Impurities from incomplete coupling (e.g., residual amines) may skew bioactivity .
  • Assay Standardization:
    • Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and normalize IC₅₀ values to reference inhibitors (e.g., Bortezomib) .
  • Structural Validation:
    • Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical variations .

Advanced: What crystallographic software tools are recommended for resolving the compound’s structure?

Methodological Answer:

  • SHELX Suite:
    • Use SHELXD for phase problem solutions via direct methods and SHELXL for least-squares refinement against high-resolution data .
  • SIR97:
    • Integrate SIR92 (direct methods) with Fourier refinement for automated structure determination .
  • ORTEP-3:
    • Generate publication-quality thermal ellipsoid diagrams to visualize anisotropic displacement parameters .

Advanced: How does substituent variation on the benzothiazole ring impact bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace 4-methyl with chloro (e.g., CBK277775) to enhance electrophilicity and proteasome binding .
    • Test analogues lacking the nitro group (e.g., CBK277756) to assess redox-dependent activity .
  • Data Analysis:
    • Correlate IC₅₀ values with Hammett constants (σ) of substituents to quantify electronic effects .

Basic: What solvent systems are suitable for solubility testing, and how is formulation optimized?

Methodological Answer:

  • Solubility Screening:
    • Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) for in vitro assays .
  • Formulation Strategies:
    • Use cyclodextrins or lipid nanoparticles to enhance bioavailability for in vivo studies .
  • Analytical Validation:
    • Quantify solubility via HPLC-UV and confirm stability under physiological conditions .

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